2,4-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

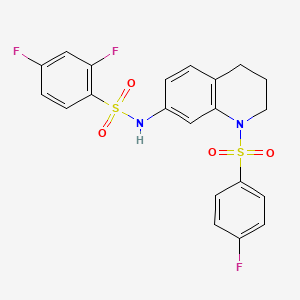

2,4-Difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic small molecule identified as a potent RORγ (Retinoic Acid Receptor-Related Orphan Receptor gamma) inverse agonist. Structurally, it features a tetrahydroquinoline core substituted at the 1-position with a 4-fluorophenylsulfonyl group and at the 7-position with a 2,4-difluorobenzenesulfonamide moiety (Figure 1). This compound exhibits an IC50 value of <1 μM against RORγ, indicating competitive inhibitory activity within the micromolar range . Its dual sulfonamide groups and fluorine substitutions likely enhance binding affinity and metabolic stability, making it a candidate for therapeutic applications in autoimmune diseases and cancer.

Properties

IUPAC Name |

2,4-difluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O4S2/c22-15-4-8-18(9-5-15)32(29,30)26-11-1-2-14-3-7-17(13-20(14)26)25-31(27,28)21-10-6-16(23)12-19(21)24/h3-10,12-13,25H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXPHKUHDYZUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that benzenesulfonamide derivatives have been used in the preparation of compounds with potent anti-hiv-1 (human immunodeficiency virus type 1) activity. Therefore, it is possible that this compound may also target proteins involved in the HIV-1 lifecycle.

Mode of Action

Based on its structural similarity to other benzenesulfonamide derivatives, it is likely that it interacts with its targets through the formation of hydrogen bonds and hydrophobic interactions.

Biological Activity

2,4-Difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by multiple functional groups, including fluorine atoms and sulfonamide linkages. These structural elements suggest possible interactions with various biological targets, which may lead to therapeutic applications.

Structural Characteristics

The molecular formula for this compound is , and it has a molecular weight of approximately 482.49 g/mol. The presence of two fluorine atoms and a sulfonamide group enhances its chemical stability and potential biological activity.

While specific mechanisms of action for this compound are not well-documented, it is hypothesized that the sulfonamide group allows it to mimic natural substrates or inhibitors. This could lead to the modulation of enzyme activity or receptor interactions. The tetrahydroquinoline moiety has been associated with various pharmacological activities, including antimicrobial and antitumor properties, suggesting that this compound may exhibit similar effects .

Antimicrobial Activity

Research on tetrahydroquinoline derivatives indicates potential antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and exhibit antifungal activity. Future research should focus on evaluating the antimicrobial efficacy of this compound through in vitro assays against various pathogens .

Antitumor Properties

Tetrahydroquinoline derivatives have also been explored for their antitumor activities. The structural characteristics of this compound suggest that it may interact with cancer cell pathways. In vitro studies are needed to assess its cytotoxic effects on different cancer cell lines .

Interaction Studies

To understand the biological effects of this compound better, interaction studies focusing on binding affinities to specific enzymes or receptors are essential. Techniques such as molecular docking and in vitro assays can provide insights into how this compound exerts its effects at the molecular level.

Comparative Analysis

The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Difluorobenzenesulfonamide | Lacks tetrahydroquinoline moiety | Shares sulfonamide and fluorine functionalities |

| N-(1-Tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Similar structure without fluorine atoms | Focused on tetrahydroquinoline core |

| Quinoline-based Sulfonamides | Contains quinoline core with varying substitution | Different substitution patterns compared to the target compound |

This table illustrates how the combination of the tetrahydroquinoline moiety with fluorinated groups and sulfonamide linkages enhances the potential biological activity of the target compound compared to its analogs .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table and analysis compare the target compound with other RORγ inverse agonists, emphasizing structural variations, potency, and pharmacological profiles.

Key Findings:

Structural Determinants of Potency: The target compound’s dual sulfonamide groups and fluorine substitutions contribute to its sub-micromolar activity, likely through hydrogen bonding with RORγ’s ligand-binding domain and improved lipophilicity . In contrast, SR1555 (single sulfonamide) shows weaker inhibition (1.5 μM IC50), underscoring the importance of dual sulfonamide motifs. ML209 and (S)-2-fluoro-N-(3-methyl-1-(m-tolylsulfonyl)-...benzamide achieve nanomolar potency (51 nM and 6 nM, respectively) due to their trifluoromethyl groups and rigid heterocyclic cores, which enhance binding entropy and selectivity .

Role of Halogenation :

- Fluorine and chlorine atoms improve metabolic stability and membrane permeability. For example, the target compound’s 2,4-difluoro substitution may reduce oxidative metabolism compared to 2-chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-...benzamide , which has a higher IC50 (<15 μM) despite similar halogenation .

Core Structure Impact: Tetrahydroquinoline-based compounds (e.g., target compound, SR1555) generally exhibit moderate potency, whereas pyrido-oxazin or indole cores (e.g., ML209, entry 9 in ) enable tighter binding via π-π stacking and hydrophobic interactions .

Sulfonamide vs. Carboxamide :

- Sulfonamide-containing compounds (target compound, SR1555) show better solubility and hydrogen-bonding capacity than carboxamide derivatives like 2-chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-...benzamide , which lacks sulfonamide groups .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the 1,2,3,4-tetrahydroquinolin-7-yl core via cyclization or reductive amination .

- Step 2 : Sulfonylation of the tetrahydroquinoline nitrogen using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine, 0–5°C) to ensure regioselectivity .

- Step 3 : Coupling the intermediate with 2,4-difluorobenzenesulfonamide via nucleophilic substitution (room temperature, DMF solvent) . Key factors affecting yield include reaction temperature, stoichiometry of sulfonylating agents, and purity of intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR (¹H/¹³C/¹⁹F) to confirm fluorine substitution patterns and sulfonamide bond formation .

- FT-IR to identify sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and aromatic C–F vibrations .

- Crystallography :

- Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 199 K) to resolve hydrogen-bonding networks (e.g., C–H⋯O interactions) and confirm stereochemistry . Software like SHELX or OLEX2 is used for structure refinement .

Q. How can researchers design preliminary biological activity assays for this compound?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays targeting carbonic anhydrase or sulfotransferases, given the sulfonamide moiety’s affinity for metalloenzymes .

- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction parameters be optimized for scale-up synthesis using design of experiments (DOE)?

- DOE approach :

- Use a fractional factorial design to screen variables (e.g., solvent polarity, catalyst loading, temperature).

- Response surface methodology (RSM) to model interactions between parameters and maximize yield .

- Case study : Optimize sulfonylation step by varying base strength (pyridine vs. triethylamine) and reaction time .

Q. What computational strategies predict the compound’s reactivity and target interactions?

- Quantum mechanics : DFT calculations (e.g., B3LYP/6-31G*) to map nucleophilic/electrophilic sites on the sulfonamide groups .

- Molecular docking : AutoDock Vina to simulate binding to carbonic anhydrase IX, analyzing hydrogen bonds with Zn²⁺ active sites .

- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

Q. How can contradictions in reported biological activities be resolved methodologically?

- Comparative studies : Replicate assays under standardized conditions (e.g., pH, serum concentration) to isolate confounding variables .

- Purity validation : Use HPLC-MS to confirm compound integrity and rule out degradation products .

- Target specificity profiling : Kinome-wide screening to identify off-target effects .

Q. What advanced techniques analyze sulfonamide group conformation and hydrogen-bonding networks?

- SC-XRD : Resolve torsional angles between sulfonamide groups and aromatic rings to assess steric effects .

- Solid-state NMR : Probe hydrogen-bonding dynamics in crystalline vs. amorphous forms .

- IR microspectroscopy : Map spatial distribution of sulfonyl groups in polymorphic forms .

Q. How can derivatives with dual sulfonamide groups be engineered for enhanced activity?

- Synthetic strategy : Introduce a second sulfonamide via Pd-catalyzed coupling or Michael addition, leveraging the tetrahydroquinoline scaffold’s reactivity .

- Activity testing : Compare inhibitory potency against mono-sulfonamide analogs using enzyme kinetics (e.g., determination) .

Q. What methods stabilize the compound under physiological conditions (e.g., serum, varying pH)?

- Formulation studies :

- Encapsulation in liposomes (e.g., DOPC/DOPE) to enhance solubility and reduce hydrolysis .

- pH stability assays: Incubate in buffers (pH 4–9) and monitor degradation via LC-MS .

Q. How can AI-driven platforms like COMSOL Multiphysics predict novel reaction pathways?

- Workflow :

- Train neural networks on reaction databases (e.g., Reaxys) to predict feasible intermediates.

- Integrate with COMSOL to simulate mass transfer and heat flow in scaled reactors .

- Case study : Predict optimal conditions for regioselective fluorination using reaction path sampling algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.